(2,4-Dimethylfuran-3-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(2,4-dimethylfuran-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c1-5-4-9-6(2)7(5)3-8;/h4H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBYMQRJAGCYFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1CN)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylfuran-3-yl)methanamine hydrochloride typically involves the reaction of 2,4-dimethylfuran with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine compound. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of (2,4-Dimethylfuran-3-yl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The final product is purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylfuran-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methanamine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2,4-dimethylfuran-3-carboxylic acid.
Reduction: Formation of 2,4-dimethylfuran-3-ylmethanol.
Substitution: Formation of various substituted amines and derivatives.
Scientific Research Applications
Chemistry
-
Synthesis of Organic Molecules :
- (2,4-Dimethylfuran-3-yl)methanamine hydrochloride serves as a building block for synthesizing complex organic molecules. Its furan structure allows for various chemical transformations, including oxidation and reduction reactions.
-
Reagent in Chemical Reactions :
- The compound can be used as a reagent in various chemical reactions due to its ability to participate in nucleophilic substitutions and other transformations .
Biology
-
Biological Activities :
- Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer properties. Its structural analogs have shown potential in inhibiting cancer cell proliferation and inducing apoptosis .
- Pharmaceutical Development :
Industry
- Production of Specialty Chemicals :
- It is utilized as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals, leveraging its unique chemical properties for industrial applications .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to (2,4-Dimethylfuran-3-yl)methanamine hydrochloride. For instance:
| Compound | Mechanism of Action | Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| Analog A | Inhibition of tubulin polymerization | PC-3 | <0.5 |
| Analog B | Induction of apoptosis via G2/M phase arrest | A375 | <0.5 |
| This compound | Potential similar effects based on structural analogs | TBD | TBD |
These findings indicate that the compound may share similar mechanisms of action with its analogs, warranting further investigation into its therapeutic efficacy .
Antimicrobial Activity
While specific data on (2,4-Dimethylfuran-3-yl)methanamine hydrochloride's antimicrobial activity is limited, related compounds have demonstrated effectiveness against various bacterial strains. This suggests that it may also possess antimicrobial properties worth exploring.
Mechanism of Action
The mechanism of action of (2,4-Dimethylfuran-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
rac-[(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine Hydrochloride
- Structure : Features a dihydrobenzofuran core with stereochemical complexity (2R,3S configuration) and a methanamine group .
- Key Differences :
- The dihydrobenzofuran ring is fused and partially saturated, reducing aromaticity compared to the fully unsaturated dimethylfuran in the target compound.
- Stereochemistry may influence biological activity, whereas the target compound lacks chiral centers.
1-(2,4-Difluoro-5-methylphenyl)methanamine Hydrochloride
- Structure : A fluorinated phenyl derivative with a methanamine group .
- Key Differences :
- Fluorine substituents enhance electronegativity and metabolic stability, unlike the electron-rich furan in the target compound.
- The phenyl ring is more lipophilic, which may limit solubility in polar solvents compared to the oxygen-containing furan.
[3-(4-Methylphenyl)phenyl]methanamine Hydrochloride
- Structure : Biphenyl system with a methyl group and methanamine hydrochloride .
- Key Differences :
- The biphenyl system increases molecular weight and lipophilicity, contrasting with the smaller, more polar furan ring.
- Extended conjugation in the biphenyl structure may enhance UV absorption properties, unlike the target compound.
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)
- Structure : Catecholamine derivative with an ethylamine chain .
- Key Differences :
- The catechol group enables strong hydrogen bonding and redox activity, unlike the chemically stable dimethylfuran.
- Dopamine’s ethylamine chain increases flexibility, whereas the target’s methanamine group is rigidly attached to the furan.
- Physicochemical Implications : Dopamine HCl is highly water-soluble but prone to oxidation, while the target compound may exhibit greater stability.
Comparative Data Table
| Compound Name | Core Structure | Molecular Formula (Example) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| (2,4-Dimethylfuran-3-yl)methanamine HCl | Furan | C₇H₁₂ClNO (estimated) | Dimethylfuran, methanamine | Synthetic intermediate, drug discovery |
| rac-[(2R,3S)-3-Methyl-dihydrobenzofuran]methanamine HCl | Dihydrobenzofuran | C₁₀H₁₄ClNO (estimated) | Benzofuran, stereocenters | Chiral synthesis, pharmacology |
| 1-(2,4-Difluoro-5-methylphenyl)methanamine HCl | Fluorophenyl | C₈H₁₀ClF₂N | Fluorine substituents, phenyl | Agrochemicals, PET ligands |
| Dopamine HCl | Catechol | C₈H₁₂ClNO₂ | Catechol, ethylamine | Neurotransmitter, pharmaceuticals |
Research Findings and Implications
- Structural Effects on Solubility : Oxygen in the furan ring improves water solubility compared to phenyl or biphenyl analogs but remains less polar than catechol derivatives like dopamine .
- Metabolic Stability : The dimethylfuran core may resist oxidative degradation better than dopamine’s catechol group, making it advantageous for drug design .
- Synthetic Utility : Fluorinated and biphenyl analogs () highlight the role of substituents in tuning electronic properties, a strategy applicable to modifying the target compound .
Biological Activity
(2,4-Dimethylfuran-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula CHNO·HCl. This compound is notable for its unique structure, which includes both methyl groups and a methanamine group attached to a furan ring. Its potential biological activities have garnered attention in various fields, including pharmacology, toxicology, and environmental science.
The compound is characterized by its furan derivative structure, which influences its reactivity and biological interactions. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | CHNO·HCl |
| Molecular Weight | 161.63 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
Biological Activity
Research indicates that (2,4-Dimethylfuran-3-yl)methanamine hydrochloride exhibits several biological activities, particularly antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
- Case Study : A study conducted on the antibacterial effects of furan derivatives found that (2,4-Dimethylfuran-3-yl)methanamine hydrochloride displayed significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 32 µg/mL for some strains .
Anticancer Properties
Preliminary studies suggest that (2,4-Dimethylfuran-3-yl)methanamine hydrochloride may possess anticancer properties. It appears to induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
- Research Findings : In vitro experiments demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability in human cancer cell lines such as HeLa and MCF-7. The compound was found to activate caspase pathways associated with apoptosis .
The biological activity of (2,4-Dimethylfuran-3-yl)methanamine hydrochloride is thought to be mediated through its interaction with cellular targets:
- Enzyme Inhibition : The methanamine group may interact with active sites on enzymes, inhibiting their function.
- Receptor Modulation : The compound can act as a ligand for specific receptors involved in cellular signaling pathways.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and permeability.
Safety and Toxicity
Toxicological assessments indicate that while (2,4-Dimethylfuran-3-yl)methanamine hydrochloride has promising biological activities, it also poses certain risks. It is classified as corrosive and should be handled with care in laboratory settings .
Table 2: Toxicity Data
| Endpoint | Value |
|---|---|
| LD50 (oral, rat) | >2000 mg/kg |
| Skin Irritation | Corrosive |
| Eye Irritation | Severe irritation |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2,4-Dimethylfuran-3-yl)methanamine hydrochloride?
- Methodology : Catalytic reduction of primary amides using transition metal-free systems (e.g., HBPin and toluene under reflux) is a viable approach, as demonstrated for structurally similar amines like (4-bromo-3-methylphenyl)methanamine hydrochloride (97% yield) . Nucleophilic substitution or reductive amination may also be explored, depending on precursor availability. Solvent polarity (e.g., water, alcohols) and temperature optimization are critical for minimizing side reactions .
- Validation : Confirm product identity via H/C NMR and mass spectrometry. Purity should be assessed by HPLC (>95%) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Analytical Workflow :
Structural Confirmation : Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve furan ring substituents and amine hydrochloride salt formation .
Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C for similar hydrochlorides) .
Solubility : Test in polar solvents (water, DMSO) and non-polar media using shake-flask methods .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and enantiomeric purity?
- Key Variables :
- Catalyst Loading : For catalytic reductions, 2 mol% catalyst (e.g., potassium-based complexes) achieves >95% conversion .
- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may promote racemization; monitor via chiral HPLC .
- Salt Formation : Adjust HCl stoichiometry during crystallization to avoid hygroscopicity and ensure stable hydrochloride salt formation .
Q. How should researchers address discrepancies in biological activity data across studies?
- Potential Causes :
- Enantiomeric Impurities : Even minor enantiomeric excess (ee) shifts can alter target binding (e.g., LOXL2 inhibition specificity) . Validate via chiral resolution techniques.
- Salt Form Stability : Hydrochloride salts may degrade under humid conditions, altering bioavailability. Conduct accelerated stability studies (40°C/75% RH) .
- Assay Variability : Standardize cell-based assays using positive controls (e.g., selective inhibitors for LOXL2) and replicate across independent labs .
Q. What strategies are recommended for resolving contradictory stability or toxicity profiles in preclinical studies?
- Root-Cause Analysis :
Degradation Products : Use LC-MS to identify hydrolyzed or oxidized byproducts (e.g., furan ring opening under acidic conditions) .
Metabolite Screening : Incubate with liver microsomes to detect reactive intermediates that may explain toxicity .
Batch Consistency : Compare multiple synthesis lots for purity (>98% by HPLC) and elemental analysis (C, H, N, Cl) .
- Mitigation : Reformulate with stabilizers (e.g., antioxidants) or modify storage conditions (-20°C in anhydrous environments) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
